
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is characterized by the presence of an azetidine ring substituted with a pyrazole moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole with azetidin-3-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted azetidines .
Aplicaciones Científicas De Investigación
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazol-5-ol: Similar in structure but with a methyl group instead of an ethyl group.
1-benzhydrylazetidin-3-ol: Contains a benzhydryl group instead of a pyrazole moiety.
Uniqueness
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a pyrazole moiety makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-(2-ethylpyrazol-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-2-11-7(3-4-10-11)8(12)5-9-6-8/h3-4,9,12H,2,5-6H2,1H3 |
Clave InChI |
NZQBRKCAGFRSJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


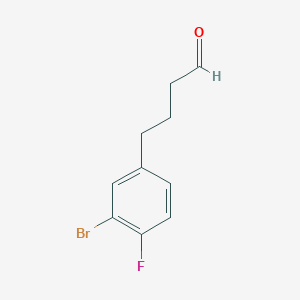
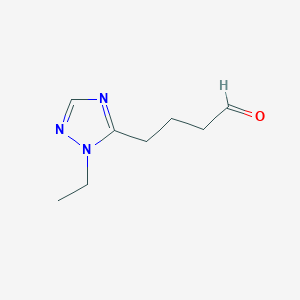
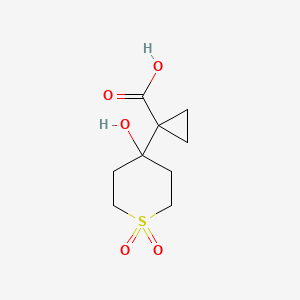
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
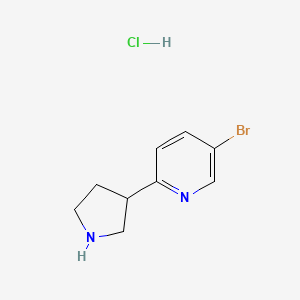
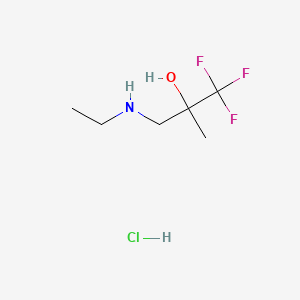
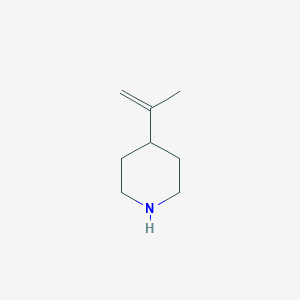
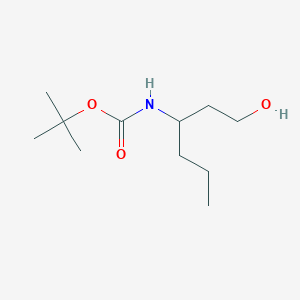
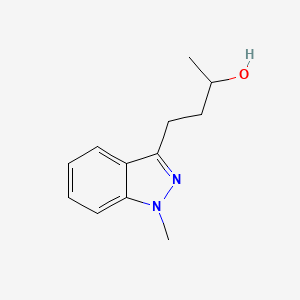
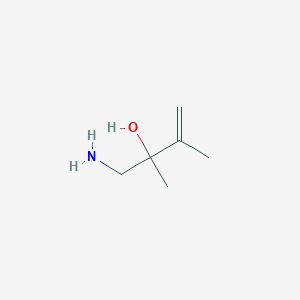
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)
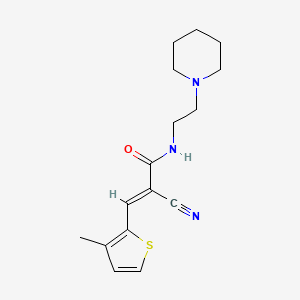
![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)
